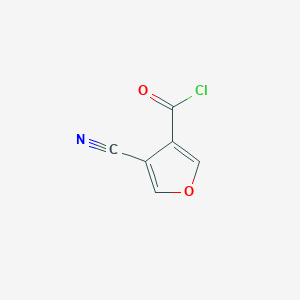
3-Furancarbonyl chloride, 4-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarbonyl chloride, 4-cyano-: is an organic compound with the molecular formula C6H2ClNO2 and a molecular weight of 155.54 g/mol . This compound is characterized by the presence of a furan ring, a carbonyl chloride group, and a cyano group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbonyl chloride, 4-cyano- typically involves the reaction of 3-furancarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 3-Furancarbonyl chloride, 4-cyano- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Furancarbonyl chloride, 4-cyano- undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed under controlled conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the cyano group.
Oxidized Furan Derivatives: Produced from the oxidation of the furan ring.
Applications De Recherche Scientifique
Chemistry: 3-Furancarbonyl chloride, 4-cyano- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for the preparation of heterocyclic compounds and other functionalized molecules .
Biology: In biological research, this compound is used to study the reactivity and interactions of furan derivatives with biological molecules. It is also employed in the synthesis of bioactive compounds with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, 3-Furancarbonyl chloride, 4-cyano- is used in the production of specialty chemicals, including dyes, pigments, and coatings. It is also utilized in the development of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-Furancarbonyl chloride, 4-cyano- involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles to form various derivatives, while the cyano group can participate in reduction and other transformations. The furan ring provides a stable framework for these reactions, allowing for the formation of diverse products .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In medicinal chemistry, it is designed to target specific pathways involved in disease processes, such as inflammation or cancer .
Comparaison Avec Des Composés Similaires
3-Furancarboxylic acid: Lacks the acyl chloride and cyano groups, making it less reactive in certain chemical reactions.
4-Cyanobenzoic acid: Contains a cyano group but lacks the furan ring, resulting in different reactivity and applications.
Furfuryl chloride: Contains a furan ring and a chloride group but lacks the cyano group, leading to different chemical behavior.
Uniqueness: 3-Furancarbonyl chloride, 4-cyano- is unique due to the combination of the furan ring, acyl chloride group, and cyano group. This combination imparts specific reactivity and versatility, making it valuable in various chemical and research applications .
Propriétés
Numéro CAS |
23268-23-7 |
|---|---|
Formule moléculaire |
C6H2ClNO2 |
Poids moléculaire |
155.54 g/mol |
Nom IUPAC |
4-cyanofuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNO2/c7-6(9)5-3-10-2-4(5)1-8/h2-3H |
Clé InChI |
NVVISZHKUQMQAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CO1)C(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















